4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)
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Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) is an organic compound characterized by a pyrene core substituted with four 2-fluorobenzoic acid groups at the 1,3,6,8-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) typically involves the functionalization of a pyrene core. One common method includes the condensation reaction of pyrene with 2-fluorobenzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the benzoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or hydroxyl groups .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) involves its interaction with molecular targets through its functional groups. The pyrene core provides a rigid framework, while the 2-fluorobenzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in various environments, such as binding to biological molecules or forming conductive pathways in electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid: Similar structure but lacks the fluorine atoms, which can affect its reactivity and applications.
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Contains aniline groups instead of benzoic acid, leading to different electronic properties and uses.
Uniqueness
The presence of fluorine atoms in 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions or stability. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C44H22F4O8 |
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Molecular Weight |
754.6 g/mol |
IUPAC Name |
2-fluoro-4-[3,6,8-tris(4-carboxy-3-fluorophenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H22F4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
WDAQDKSUBCQYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC(=C(C=C7)C(=O)O)F)C8=CC(=C(C=C8)C(=O)O)F)F)C(=O)O |
Origin of Product |
United States |
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